![molecular formula C7H5ClN2O B170136 6-氯-1,3-二氢吡咯并[3,2-B]吡啶-2-酮 CAS No. 136888-12-5](/img/structure/B170136.png)
6-氯-1,3-二氢吡咯并[3,2-B]吡啶-2-酮
描述
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a heterocyclic organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one can be represented by the canonical SMILES stringC1C2=NC=C (C=C2NC1=O)Cl . The InChI code for this compound is 1S/C7H5ClN2O/c8-4-1-6-5 (9-3-4)2-7 (11)10-6/h1-3,10-11H . Physical And Chemical Properties Analysis
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a solid substance at room temperature . It has a molecular weight of 168.58 and its molecular formula is C7H5ClN2O .科学研究应用
取代衍生物的高效合成
- 4-O-和 C-取代-7-氮杂吲哚的合成:利用 6-氯-1,3-二氢吡咯并[3,2-B]吡啶-2-酮衍生物进行亲核取代反应,合成在药物化学中重要的 4-取代-7-氮杂吲哚衍生物 (Figueroa‐Pérez 等,2006)。
杂环查耳酮和二吡唑并吡啶的合成
- 6-氯吡唑并[3,4-b]吡啶-5-甲醛的制备:这项研究重点从二氢吡唑并[3,4-b]吡啶-6-酮合成新型 6-氯吡唑并[3,4-b]吡啶-5-甲醛。这些化合物在药物和制药化学中具有潜在应用 (Quiroga 等,2010)。
激酶研究的新型支架
- 2-氯-5,7-二氢-6H-吡咯并[2,3-d]嘧啶-6-酮的合成:本研究介绍了该化合物及其衍生物的合成,强调了它们在激酶研究中作为新型支架的应用,这是药物发现中的一个重要领域 (Cheung 等,2001)。
有机化学中的光环加成反应
- 分子内 [2+2]-光环加成反应:该研究讨论了二氢吡咯-2-酮和二氢-1H-吡啶-2-酮的合成,以及它们在分子内光环加成反应中的应用,这是一个与复杂有机化合物合成相关的过程 (Albrecht 等,2008)。
抗菌活性和 DNA 相互作用
- 抗菌活性的研究:该研究调查了 6-氯-1,3-二氢吡咯并[3,2-B]吡啶-2-酮衍生物的抗菌活性、它们的 DNA 相互作用和结构性质。这对制药应用有影响,特别是在开发新抗生素方面 (Evecen 等,2017)。
有机电子学中的应用
- 四芳基-1,4-二氢吡咯并[3,2-b]吡咯的合成:重点是合成这些化合物用于有机电子器件。该研究还探讨了它们的光电特性,表明它们在材料科学领域具有潜力 (Martins 等,2018)。
安全和危害
The safety information for 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
属性
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHTVGXLOSROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440656 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one | |
CAS RN |
136888-12-5 | |
| Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

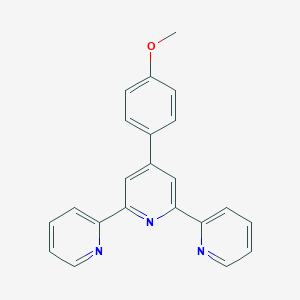
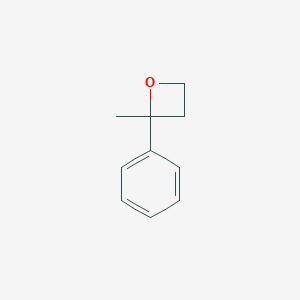
![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)


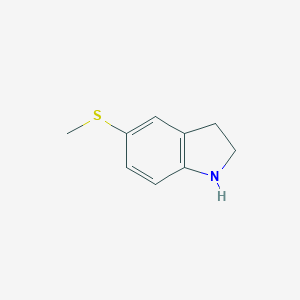
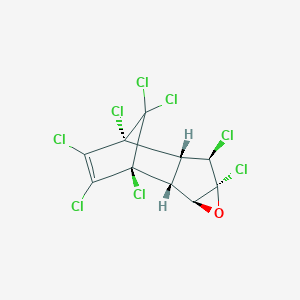
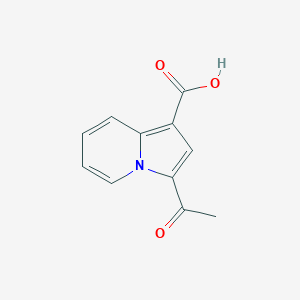

![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)
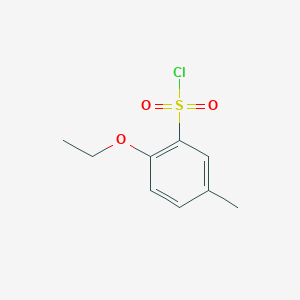
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)

